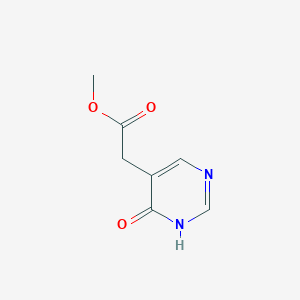

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be achieved through various methods. One common approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method provides a broad functional group tolerance and is operationally simple.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted methods and contour plots to investigate the main influences and their interactions of several variables can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including its role in inhibiting certain enzymes and pathways involved in disease processes.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help to modulate inflammatory responses and other biological processes.

Comparison with Similar Compounds

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be compared with other similar compounds, such as:

Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate: This compound has a similar structure but contains a sulfur atom in place of an oxygen atom.

Oxazolo[5,4-d]pyrimidines: These compounds have a fused oxazole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other pyrimidine derivatives.

Biological Activity

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 4-position, contributing to its unique chemical properties. The presence of this functional group may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in inflammatory pathways and viral replication. This inhibition can lead to significant changes in biochemical pathways, potentially offering therapeutic benefits for conditions like inflammation and viral infections.

- Receptor Modulation : It may also modulate receptor activities, influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration as an antibiotic agent.

- Anti-inflammatory Effects : The compound's ability to inhibit enzymes linked to inflammation suggests potential applications in treating inflammatory diseases.

- Neuroprotective Potential : Given its structural similarities to other neuroprotective agents, there is interest in evaluating its efficacy in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative conditions. For instance, one study found that compounds structurally related to this compound exhibited IC50 values indicating strong AChE inhibition, suggesting potential for cognitive enhancement or neuroprotection .

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound. In diabetic rats, the compound demonstrated significant improvements in biochemical markers associated with oxidative stress and inflammation, indicating protective effects on hepatic and renal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 2-(6-hydroxypyrimidin-5-yl)acetate | Structure | Antimicrobial | Similar activity profile but different substitution pattern |

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | Structure | Anti-inflammatory | Exhibits similar mechanism but varies in potency |

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate |

InChI |

InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11) |

InChI Key |

LTACCNDJLQERCP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=CNC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.